Product packaging for Fmoc-dap hcl(Cat. No.:CAS No. 166410-34-0; 210767-37-6)

Fmoc-dap hcl

Cat. No.: B2534871
CAS No.: 166410-34-0; 210767-37-6
M. Wt: 332.83
InChI Key: UIDYFLMAHOWVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Peptide Science

While the 20 proteinogenic amino acids form the fundamental basis of proteins, the incorporation of non-canonical amino acids (ncAAs) into peptide chains has opened up new frontiers in chemical biology and drug discovery. nih.govrsc.org These unique amino acids, which are not naturally encoded in the genetic code, offer a powerful toolkit for modifying the structure and function of peptides. nih.govrsc.org The inclusion of ncAAs can confer novel properties, such as enhanced stability against proteolytic degradation, increased biological activity, and the ability to probe and modulate protein functions. nih.govrsc.orgmdpi.com

The structural diversity of ncAAs is vast, encompassing variations in side-chain composition, stereochemistry (e.g., D-amino acids), and backbone structure. rsc.orgresearchgate.net This diversity allows for the fine-tuning of a peptide's physicochemical properties, including its conformation, hydrophobicity, and ability to form specific secondary structures. nih.govresearchgate.net Consequently, ncAAs are instrumental in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govresearchgate.net The rational design and incorporation of these unique building blocks are central to creating new therapeutic agents and research tools. nih.govfrontiersin.org

Foundational Role of 2,3-Diaminopropionic Acid Derivatives

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in the synthesis of modified peptides. peptide.commdpi.com Its structure, featuring two amino groups, provides a unique platform for introducing branches or other modifications within a peptide sequence. mdpi.comnih.gov Derivatives of Dap are found in a number of natural products with significant biological activity, including certain antibiotics. mdpi.com

In synthetic peptide chemistry, Dap derivatives are highly valued for their ability to create complex peptide architectures. peptide.comnih.gov The presence of an additional amino group in the side chain allows for site-specific modifications, such as the attachment of labels, cross-linking agents, or other functional moieties. This makes Dap a key component in the construction of branched peptides, cyclic peptides, and peptide conjugates. sigmaaldrich.com The strategic use of Dap and its derivatives enables the synthesis of peptides with novel topologies and enhanced biological functions. mdpi.comnih.gov

Orthogonal Protection Strategies in Contemporary Peptide Synthesis

The synthesis of complex peptides, especially those containing reactive side chains or non-canonical amino acids, relies heavily on the concept of orthogonal protection. fiveable.mebiosynth.com This strategy involves the use of multiple protecting groups that can be selectively removed under different chemical conditions, without affecting other protected groups within the same molecule. fiveable.meiris-biotech.de This allows for precise control over which functional groups react at each step of the synthesis. fiveable.me

A widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. biosynth.comiris-biotech.de In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.deresearchgate.net The Fmoc group on Nα-Fmoc-2,3-diaminopropionic acid hydrochloride is a prime example of such a temporary protecting group. chemimpex.com This allows for the sequential addition of amino acids to the growing peptide chain. biosynth.com The hydrochloride salt form of the compound enhances its solubility and stability, making it easier to handle in the laboratory. chemimpex.com

The strategic application of orthogonal protection is crucial for the successful synthesis of peptides containing residues like Dap, where one amino group must remain protected while the other participates in peptide bond formation. peptide.com This precise control is essential for building the complex and highly specific peptide structures required for advanced research and therapeutic applications. fiveable.meresearchgate.net

Physicochemical Properties of Nα-Fmoc-2,3-diaminopropionic acid hydrochloride

PropertyValue
CAS Number 210767-37-6
Molecular Formula C18H19ClN2O4 (based on related structures)
Molecular Weight 332.83 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White to off-white powder chemimpex.com or solid sigmaaldrich.comsigmaaldrich.com
Purity ≥ 99% sigmaaldrich.com
Storage Ambient temperature sigmaaldrich.comsigmaaldrich.com or 0-8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClN2O2 B2534871 Fmoc-dap hcl CAS No. 166410-34-0; 210767-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFLMAHOWVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Nα Fmoc 2,3 Diaminopropionic Acid Derivatives

Stereoselective Synthesis of Nα-Fmoc-2,3-Diaminopropionic Acid Enantiomers

The synthesis of optically pure Nα-Fmoc-Dap enantiomers is paramount for their use in creating stereochemically defined peptides. Various strategies have been developed to achieve high enantiomeric purity, often starting from readily available chiral precursors.

Synthesis of L-Nα-Fmoc-2,3-Diaminopropionic Acid (Fmoc-L-Dap-OH)

The synthesis of Fmoc-L-Dap-OH often utilizes L-serine or L-asparagine as chiral starting materials. One effective method involves the conversion of the side-chain amide of Fmoc-L-asparagine to the corresponding amine via a Hofmann rearrangement. This transformation directly yields the desired L-diaminopropionic acid derivative with the α-amino group already protected by Fmoc. The reaction is typically carried out using reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or a similar Hofmann reagent in the presence of a suitable solvent system.

Another established route begins with L-serine. The hydroxyl group of a suitably protected L-serine derivative can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with an azide (B81097) (N₃⁻), followed by reduction of the azido (B1232118) group to an amine, provides the 2,3-diaminopropionic acid backbone. The α-amino group is typically protected with the Fmoc group at an appropriate stage in the synthesis.

Synthesis of D-Nα-Fmoc-2,3-Diaminopropionic Acid (Fmoc-D-Dap-OH)

The synthesis of the D-enantiomer, Fmoc-D-Dap-OH, mirrors the strategies employed for the L-enantiomer but starts from D-serine or D-asparagine. A well-documented approach begins with commercially available Nα-Fmoc-O-tert-butyl-D-serine. This precursor is first converted to a Weinreb amide, which is then reduced to the corresponding aldehyde. Reductive amination of this aldehyde with a suitable amine source, followed by further synthetic manipulations including the oxidation of the alcohol to a carboxylic acid, yields the orthogonally protected D-Dap derivative. The chirality of the starting D-serine is preserved throughout this synthetic sequence.

Strategies for Chiral Purity Maintenance

Maintaining chiral integrity is a critical challenge in peptide synthesis. Racemization can occur at the α-carbon, particularly during the activation of the carboxylic acid for peptide bond formation. Several strategies are employed to minimize this side reaction:

Coupling Reagents: The choice of coupling reagent is crucial. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings can significantly suppress racemization. Urinium-based reagents such as HBTU and HATU are also designed to minimize epimerization.

Reaction Conditions: Lowering the temperature during coupling reactions can reduce the rate of racemization. The choice of solvent and base also plays a significant role; non-polar solvents and sterically hindered bases are generally preferred.

Protecting Groups: The Nα-Fmoc group itself helps to suppress racemization compared to some other protecting groups due to the formation of a stable urethane (B1682113) linkage.

Microwave-Assisted Synthesis: While microwave energy can accelerate peptide synthesis, it can also increase the risk of racemization. Careful optimization of temperature and irradiation time is necessary to balance speed and chiral purity.

Table 1: Comparison of Strategies for Maintaining Chiral Purity
StrategyMechanism of Racemization SuppressionKey Considerations
Use of Additives (e.g., HOBt, Oxyma) Forms an activated ester that is less prone to racemization than the initial activated species.HOBt has been largely replaced by safer and more effective alternatives like Oxyma.
Uronium/Guanidinium Reagents (e.g., HBTU, HATU) Rapidly form active esters, minimizing the time the activated amino acid is susceptible to racemization.The choice of base used with these reagents can influence the extent of racemization.
Low Temperature Coupling Reduces the rate of the enolization pathway that leads to racemization.May require longer reaction times to achieve complete coupling.
Hindered Bases (e.g., DIPEA, Collidine) Minimizes the abstraction of the α-proton, which is the initial step in the racemization pathway.The basicity and steric bulk must be carefully chosen for optimal results.

Synthesis from Precursors (e.g., Asparagine or Serine)

As briefly mentioned, both asparagine and serine are common chiral precursors for the synthesis of Nα-Fmoc-2,3-diaminopropionic acid derivatives.

From Serine: A robust synthetic route starting from D-serine involves the following key steps:

Protection of the α-amino group of D-serine with Fmoc and the hydroxyl group with a tert-butyl group to yield Nα-Fmoc-O-tert-butyl-D-serine.

Conversion of the carboxylic acid to a Weinreb amide.

Reduction of the Weinreb amide to the corresponding aldehyde.

Reductive amination of the aldehyde introduces the second amino group, which can be protected with an orthogonal protecting group (e.g., Boc).

Oxidation of the primary alcohol to a carboxylic acid.

Selective deprotection steps to yield the final desired product.

This multi-step synthesis allows for the introduction of different protecting groups on the two amino functions, which is highly advantageous for subsequent peptide synthesis.

From Asparagine: The Hofmann rearrangement of the side-chain amide of Nα-Fmoc-L-asparagine or Nα-Fmoc-D-asparagine provides a more direct route to the corresponding diaminopropionic acid derivative. The key to this transformation is the use of a suitable oxidizing agent, such as a hypervalent iodine reagent, which facilitates the rearrangement of the amide to an amine with the loss of the carbonyl group as carbon dioxide. This method has the advantage of fewer steps but requires careful optimization to ensure high yields and prevent side reactions.

Orthogonal Side-Chain Protection Strategies for Nα-Fmoc-2,3-Diaminopropionic Acid Derivatives

Carbamate-Based Protecting Groups: Boc, Alloc, Adpoc, Z

Carbamate-based protecting groups are widely used for the side-chain amino function of Dap due to their stability and well-defined deprotection conditions.

Boc (tert-Butoxycarbonyl): The Boc group is one of the most common side-chain protecting groups used in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality makes Fmoc-Dap(Boc)-OH a highly valuable building block for the synthesis of linear peptides.

Alloc (Allyloxycarbonyl): The Alloc group offers an alternative orthogonal protection strategy. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc cleavage. The Alloc group is selectively removed by palladium(0)-catalyzed allyl transfer to a scavenger nucleophile, such as phenylsilane (B129415) or morpholine. creative-peptides.com This allows for on-resin modification of the side-chain amine, such as cyclization or branching, without affecting other protecting groups.

Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl): The Adpoc group is a highly acid-labile protecting group. It is significantly more sensitive to acid than the Boc group, allowing for its selective removal under very mild acidic conditions (e.g., dilute TFA) while leaving Boc and other acid-labile groups intact. This provides an additional level of orthogonality for complex synthetic schemes.

Z (Benzyloxycarbonyl): The Z or Cbz group is a classic amino protecting group that is stable to both acidic and basic conditions commonly used in Fmoc-SPPS. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions such as with HBr in acetic acid. Its stability to a wide range of reagents makes it a useful orthogonal protecting group, particularly in solution-phase synthesis or for specific on-resin manipulations where palladium catalysis or strong acidolysis is feasible.

Table 2: Properties of Carbamate-Based Side-Chain Protecting Groups for Fmoc-Dap
Protecting GroupChemical StructureDeprotection ConditionsStabilityOrthogonality with Fmoc
Boc (CH₃)₃C-O-CO-Mild to strong acid (e.g., TFA)Stable to baseYes
Alloc CH₂=CH-CH₂-O-CO-Pd(0) catalyst and scavengerStable to acid and baseYes
Adpoc Adamantyl-(CH₃)₂C-O-CO-Very mild acid (e.g., dilute TFA)Stable to baseYes
Z (Cbz) C₆H₅-CH₂-O-CO-Catalytic hydrogenolysis or strong acid (HBr/AcOH)Stable to mild acid and baseYes
Synthesis of Fmoc-Dap(Boc)-OH

The Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, or Fmoc-Dap(Boc)-OH, is a versatile building block in peptide synthesis. chemimpex.com Its synthesis allows for the selective deprotection of the two amino groups, facilitating the construction of complex peptide architectures. chemimpex.commedchemexpress.com The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable to the basic conditions used for Fmoc group removal.

A common synthetic route starts from L-2,3-diaminopropionic acid. The β-amino group is first selectively protected with the Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Subsequently, the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions.

Key Synthetic Steps:

Selective Nβ-Boc protection: L-2,3-diaminopropionic acid is reacted with (Boc)₂O in a mixed solvent system, often with a copper(II) salt to chelate the α-amino and carboxyl groups, directing the Boc protection to the β-amino group.

Removal of the chelating agent: The copper is typically removed using a chelating agent like EDTA.

Nα-Fmoc protection: The resulting Nβ-Boc-L-2,3-diaminopropionic acid is then treated with an Fmoc-donating reagent (e.g., Fmoc-OSu) in a basic aqueous solution (e.g., sodium bicarbonate) to yield the final product, Fmoc-Dap(Boc)-OH.

This derivative is instrumental in developing novel biomaterials and drug delivery systems due to its ability to form stable conjugates. chemimpex.com

Synthesis of Fmoc-Dap(Alloc)-OH

The allyloxycarbonyl (Alloc) protecting group offers orthogonality to both the acid-labile Boc group and the base-labile Fmoc group. iris-biotech.de It is stable under the conditions used for both Fmoc and Boc removal but can be selectively cleaved using palladium(0) catalysis, typically with a scavenger like tributyltin hydride or morpholine. iris-biotech.de This three-dimensional orthogonality is highly valuable for the synthesis of complex cyclic or branched peptides. nih.gov

The synthesis of Fmoc-Dap(Alloc)-OH follows a similar strategy to the Boc-protected analogue:

Selective Nβ-Alloc protection: L-2,3-diaminopropionic acid is reacted with allyl chloroformate under basic conditions, often employing the copper chelation method to ensure selectivity for the β-amino group.

Nα-Fmoc protection: After removal of the copper, the α-amino group of Nβ-Alloc-L-2,3-diaminopropionic acid is reacted with an Fmoc-donating reagent to furnish Fmoc-Dap(Alloc)-OH. iris-biotech.descbt.compeptide.comchempep.com

The resulting compound, Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid, is a key intermediate for on-resin side-chain modifications. iris-biotech.de

Synthesis of Fmoc-Dap(Adpoc)-OH

Sulfonyl-Based Protecting Groups: Ns (Nosyl)

The 2-nitrobenzenesulfonyl (Ns or nosyl) group is a sulfonyl-based protecting group that offers unique reactivity. It is stable to the acidic conditions used to cleave Boc and other acid-labile groups, as well as the basic conditions for Fmoc removal. The nosyl group can be cleaved under mild, neutral conditions using a thiol, such as thiophenol, in the presence of a base. iris-biotech.de

The synthesis of Fmoc-Dap(Ns)-OH typically involves the reaction of Fmoc-Dap-OH with 2-nitrobenzenesulfonyl chloride in the presence of a base. The nosyl group's electron-withdrawing nature makes the nitrogen to which it is attached acidic, facilitating reactions like the Fukuyama-Mitsunobu N-alkylation. iris-biotech.de This allows for further derivatization of the β-amino group on the solid phase.

Acyl-Based Protecting Groups: Ac

The acetyl (Ac) group is a simple acyl-based protecting group. Fmoc-Dap(Ac)-OH is a useful building block in the synthesis of more complex molecules and peptides. biosynth.com The acetyl group is stable to both acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal often requires more forcing conditions, such as strong acid or base hydrolysis, which limits its use as a temporary protecting group in SPPS but makes it suitable for applications where permanent protection is desired.

The synthesis of Fmoc-Dap(Ac)-OH can be achieved by the acetylation of the β-amino group of Fmoc-Dap-OH using acetic anhydride (B1165640) or acetyl chloride under basic conditions.

Rational Selection Criteria for Orthogonal Protecting Groups in Complex Syntheses

The successful synthesis of complex peptides hinges on the rational selection of an orthogonal set of protecting groups. nih.govpeptide.com Orthogonality refers to the ability to deprotect one functional group in the presence of others by using specific and non-interfering chemical conditions. nih.govpeptide.com

Key criteria for selecting an orthogonal protecting group strategy include:

Compatibility with Fmoc Chemistry: The chosen side-chain protecting group for the Dap residue must be stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group in each cycle of peptide elongation. peptide.com

Selective Cleavage Conditions: The deprotection conditions for the side-chain group must be highly selective and not affect the Nα-Fmoc group, other side-chain protecting groups on the peptide, or the linker attaching the peptide to the solid support. nih.gov

Avoidance of Side Reactions: The chosen protecting group and its cleavage conditions should not induce side reactions such as racemization, modification of other amino acid residues, or, in the case of Dde, intramolecular migration. researchgate.net

The combination of the base-labile Fmoc group, acid-labile groups of varying lability (e.g., Mtt, Boc, Trityl), and groups removable under specific conditions (e.g., Alloc, Dde, ivDde, Ns) provides a powerful toolbox for the synthetic peptide chemist to construct highly complex and specifically modified peptide structures.

Data Tables

Table 1: Properties of Selected Protecting Groups for the β-Amino Group of Fmoc-Dap-OH

Protecting GroupAbbreviationCleavage ConditionsStabilityOrthogonal To
tert-ButyloxycarbonylBocMild Acid (e.g., TFA)Base, Pd(0), Hydrazine (B178648)Fmoc, Alloc, Dde/ivDde, Ns
AllyloxycarbonylAllocPd(0) catalyst + scavengerAcid, Base, HydrazineFmoc, Boc, Dde/ivDde, Ns
2-NitrobenzenesulfonylNsThiol + Base (e.g., Thiophenol)Acid, Base, Pd(0), HydrazineFmoc, Boc, Alloc, Dde/ivDde
AcetylAcStrong Acid/Base HydrolysisAcid, Base, Pd(0), HydrazineFmoc, Boc, Alloc, Dde/ivDde, Ns
4-MethyltritylMttVery Mild Acid (e.g., 1% TFA in DCM)Base, Pd(0), HydrazineFmoc, Boc (partially), Alloc, Dde/ivDde, Ns
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeDilute Hydrazine (e.g., 2% in DMF)Acid, Base, Pd(0)Fmoc, Boc, Alloc, Ns
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeDilute Hydrazine (e.g., 2% in DMF)Acid, Base, Pd(0)Fmoc, Boc, Alloc, Ns
2,4-DinitrophenylDnpThiolysis (e.g., Thiophenol)Acid, Partial lability to baseBoc, Alloc

Chemical Transformations and Reaction Mechanisms in Derivative Synthesis

The successful synthesis of peptides incorporating Fmoc-Dap hinges on a deep understanding of the chemical transformations involved, from the selective removal of protecting groups to the efficient formation of amide bonds and the suppression of undesirable side reactions.

Deprotection Chemistry of Fmoc and Orthogonal Side-Chain Groups

The foundation of modern solid-phase peptide synthesis (SPPS) is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. nih.govmissouristate.edu Its removal is typically achieved through a base-catalyzed β-elimination mechanism. luxembourg-bio.com A secondary amine, most commonly piperidine, acts as the base, abstracting the acidic proton on the fluorene (B118485) ring system. This initiates an elimination cascade, releasing the free amine and dibenzofulvene (DBF), which is subsequently scavenged by the amine to prevent side reactions. luxembourg-bio.com

The deprotection process is a critical step, and its efficiency can be influenced by the choice of base. nih.gov While a 20% piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard, alternatives such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) have been explored to mitigate side reactions or address regulatory concerns associated with piperidine. nih.goviris-biotech.de Kinetic studies have shown that the deprotection efficiency of these bases can be comparable, although factors like peptide sequence and hydrophobicity can influence the outcome. nih.goviris-biotech.de

For the synthesis of more complex Dap-derivatives, the side-chain amino group requires a protecting group that is "orthogonal" to the Fmoc group. iris-biotech.de Orthogonality ensures that the side-chain protecting group remains intact during the repeated cycles of Fmoc deprotection and can be selectively removed at a later stage using different chemical conditions. iris-biotech.de This strategy is essential for site-specific modifications like branching or cyclization. nih.gov

Commonly used orthogonal protecting groups for the side chain of Fmoc-Dap include:

tert-Butoxycarbonyl (Boc): This acid-labile group is stable to the basic conditions of Fmoc removal but is readily cleaved with acids such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic (TFA) and basic (piperidine) conditions. Its removal is achieved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. researchgate.netbachem.com

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These protecting groups are cleaved using dilute hydrazine in DMF, conditions which leave Fmoc, Boc, and Alloc groups unaffected. nih.gov

Protecting GroupTypical Deprotection ReagentCompatibility (Stable to)
Fmoc (α-amino)20% Piperidine in DMFTFA, Pd(0)/Scavenger, Hydrazine
Boc (side-chain)Trifluoroacetic Acid (TFA)Piperidine, Pd(0)/Scavenger, Hydrazine
Alloc (side-chain)Pd(PPh₃)₄ / PhenylsilaneTFA, Piperidine
ivDde (side-chain)2% Hydrazine in DMFTFA, Piperidine, Pd(0)

Amino Acid Coupling Reactions and Reagent Optimization (e.g., HATU, DIC, HOBt, PyBOP)

The formation of the peptide bond between the carboxylic acid of an incoming Fmoc-amino acid and the newly deprotected N-terminal amine of the growing peptide chain is the central event in SPPS. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species susceptible to nucleophilic attack by the amine. chempep.com The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly epimerization. researchgate.net

Several classes of coupling reagents are widely used in the synthesis of Fmoc-Dap derivatives:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are cost-effective and efficient. bachem.com However, their use alone can lead to significant racemization. This is mitigated by the addition of a hydroxyl-benzotriazole derivative, such as 1-hydroxybenzotriazole (HOBt). bachem.commtak.hu The DIC/HOBt combination proceeds through the formation of an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine. mtak.hu

Onium Salts: This class includes aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). bachem.comchempep.com

HATU is known for its high reactivity and low racemization rates, attributed to the participation of the pyridine (B92270) nitrogen in the reaction mechanism, which stabilizes the transition state. nih.gov It activates the carboxylic acid to form a highly reactive OAt-active ester. nih.gov

PyBOP also forms an active ester intermediate (OBt ester) and is a reliable and effective coupling reagent. chempep.com

The optimization of coupling reactions involves selecting the most appropriate reagent for a given amino acid sequence, as sterically hindered couplings may require more potent activators like HATU. nih.gov Reaction times and temperature also play a crucial role; while elevated temperatures can increase coupling rates, they can also promote side reactions. sigmaaldrich.com

Coupling Reagent/SystemActivator ClassKey FeaturesTypical Coupling Time
HATU / DIPEAAminium/Uronium SaltHigh efficiency, low racemization, suitable for hindered couplings. nih.govnih.gov10-60 minutes bachem.com
DIC / HOBtCarbodiimide + AdditiveCost-effective, reduces racemization compared to DIC alone. bachem.commtak.hu1-3 hours sigmaaldrich.com
PyBOP / DIPEAPhosphonium SaltEffective for standard couplings, avoids carcinogenic byproducts of older reagents. chempep.com10-60 minutes bachem.com

Methodological Approaches to Mitigate Side Reactions during Synthesis (e.g., Aspartimide Formation)

A significant challenge in the synthesis of peptides containing aspartic acid (Asp) or its homolog, 2,3-diaminopropionic acid (Dap), is the formation of aspartimide. This intramolecular side reaction occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This process is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to separate from the desired product.

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: The basicity of the deprotection solution can be attenuated to reduce the rate of aspartimide formation. Adding an acidic additive like HOBt or formic acid to the piperidine solution can significantly suppress this side reaction. nih.gov Using a weaker base, such as piperazine, has also been shown to be effective. nih.gov

Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (tBu) ester with bulkier protecting groups on the side chain can sterically hinder the nucleophilic attack of the backbone amide. Protecting groups like 3-methylpent-3-yl (OMpe) and 9-fluorenylmethyl (OBno) have demonstrated a significant reduction in aspartimide formation.

Backbone Protection: For particularly problematic sequences, such as Dap-Gly, a dipeptide building block can be used where the glycine (B1666218) amide nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group. This modification prevents the amide nitrogen from acting as a nucleophile, thus completely avoiding aspartimide formation. nih.gov The Dmb group is labile to the final TFA cleavage.

The choice of mitigation strategy depends on the specific peptide sequence and the severity of the anticipated side reaction. For many sequences, simple modification of the deprotection conditions is sufficient, while for highly susceptible sequences, the use of specialized, sterically hindered or backbone-protected amino acid derivatives may be necessary.

Mitigation StrategyMechanism of ActionExampleReported Effectiveness (for Asp-Gly sequence)
Modified DeprotectionReduces the basicity of the deprotection cocktail.20% Piperidine / 0.1M HOBt in DMFSignificant reduction in aspartimide formation. nih.gov
Bulky Side-Chain ProtectionSterically hinders the intramolecular cyclization.Fmoc-Asp(OBno)-OHReduces aspartimide formation to ~0.1% per cycle.
Backbone ProtectionBlocks the nucleophilic backbone amide nitrogen.Fmoc-Asp(OtBu)-Dmb-Gly-OHEffectively eliminates aspartimide formation. nih.gov

Note: The quantitative data presented for aspartimide formation is based on studies of the structurally analogous Asp-Gly sequence, as it is the most well-documented and problematic motif. Similar trends are expected for Dap-containing peptides.

Incorporation of Nα Fmoc 2,3 Diaminopropionic Acid Derivatives in Peptide Design and Engineering

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-Dap Derivatives

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide assembly, and Fmoc-Dap derivatives are seamlessly integrated into this methodology. The Fmoc group on the α-amino position is labile to basic conditions, typically piperidine (B6355638), allowing for stepwise elongation of the peptide chain. The choice of the protecting group on the β-amino side chain is critical as it dictates the strategies for post-synthetic modifications and cyclization.

Commonly used side-chain protecting groups for Fmoc-Dap include tert-butoxycarbonyl (Boc), allyloxycarbonyl (Alloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 4-methyltrityl (Mtt). peptide.comsigmaaldrich.comsigmaaldrich.com The selection of a specific protecting group is guided by its cleavage conditions, ensuring orthogonality with the Fmoc group and other protecting groups present in the peptide sequence.

Fmoc-Dap Derivative Side-Chain Protecting Group Cleavage Condition Orthogonality
Fmoc-Dap(Boc)-OHBocAcidic (e.g., TFA) Orthogonal to Fmoc, Alloc, ivDde
Fmoc-Dap(Alloc)-OHAllocPalladium(0) catalyst Orthogonal to Fmoc, Boc, Mtt, ivDde
Fmoc-Dap(Dde)-OHDdeHydrazine (B178648) sigmaaldrich.comOrthogonal to Fmoc, Boc, Mtt, Alloc
Fmoc-Dap(ivDde)-OHivDdeHydrazine sigmaaldrich.comOrthogonal to Fmoc, Boc, Mtt, Alloc
Fmoc-Dap(Mtt)-OHMttMildly acidic (e.g., 1% TFA) sigmaaldrich.comOrthogonal to Fmoc, Boc, Alloc, ivDde
Fmoc-Dap(Adpoc)-OHAdpocMild TFA (3% in DCM) Orthogonal to Fmoc, tBu, Trt

This table provides a summary of common Fmoc-Dap derivatives and their respective side-chain protecting groups and cleavage conditions, highlighting their utility in orthogonal peptide synthesis strategies.

The incorporation of Fmoc-Dap derivatives into linear peptide sequences is a straightforward process within the standard Fmoc/tBu SPPS protocol. peptide.com These derivatives are coupled like any other Fmoc-protected amino acid using standard coupling reagents such as HATU or HBTU. frontiersin.org The presence of the Dap residue introduces a primary amine on the side chain, which can be utilized for various purposes, including increasing the positive charge of the peptide or serving as a point of attachment for other molecules. nih.govuniupo.it For instance, Fmoc-Dap(Boc)-OH has been used as a protected lysine (B10760008) analog in structure-activity relationship (SAR) studies. peptide.com

The choice of the side-chain protecting group is crucial to prevent unwanted side reactions during peptide assembly. For example, while the Dde group is useful for orthogonal protection, care must be taken to prevent its migration to the α-nitrogen, especially when the N-terminal residue is Dap. peptide.comsigmaaldrich.com

A key advantage of incorporating Fmoc-Dap derivatives is the ability to perform site-specific modifications on the peptide after its assembly on the solid support. By choosing an orthogonal protecting group for the Dap side chain, it can be selectively deprotected without affecting other protecting groups or cleaving the peptide from the resin. sigmaaldrich.com This exposes the β-amino group for a wide range of chemical transformations.

For example, the Mtt group can be selectively removed with dilute trifluoroacetic acid (TFA), allowing for the attachment of moieties like fluorophores, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) to the Dap side chain. sigmaaldrich.comsigmaaldrich.com Similarly, the Alloc group, which is removed by a palladium catalyst, provides another orthogonal handle for modification. iris-biotech.de This strategy is invaluable for creating peptide conjugates, labeled peptides for diagnostic purposes, and peptides with enhanced pharmacokinetic properties. The use of Fmoc-Dap(Dde)-OH or Fmoc-Dap(ivDde)-OH allows for deprotection with hydrazine, further expanding the toolkit for orthogonal modifications. sigmaaldrich.com This approach has been utilized in the synthesis of branched peptides and multifunctional probes. sigmaaldrich.com

Peptide Cyclization Strategies Facilitated by Diaminopropionic Acid Derivatives

Peptide cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, specificity, and metabolic stability. peptide.comthieme-connect.de Diaminopropionic acid derivatives are instrumental in facilitating various cyclization strategies due to the reactive nature of their side-chain amine.

Side-chain to side-chain cyclization is a common method for creating cyclic peptides. thieme-connect.de This typically involves the formation of a lactam bridge between the side-chain amino group of a diaminopropionic acid residue and the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid. peptide.comgoogle.comadvancedpeptides.com To achieve this, orthogonally protected Fmoc-Dap and Fmoc-Asp/Glu derivatives are incorporated into the peptide sequence.

The synthesis involves the selective deprotection of the side chains of the two residues while the peptide is still attached to the solid support, followed by on-resin cyclization using a suitable coupling agent. peptide.comacs.org For example, a combination of Fmoc-Dap(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH can be used. The Mtt and 2-phenylisopropyl (O-2-PhiPr) groups can be selectively removed under different mild acidic conditions, allowing for the specific formation of the lactam bridge. sigmaaldrich.com The length of the resulting bridge can be modulated by using other diamino acids like 2,4-diaminobutyric acid (Dab), ornithine (Orn), or lysine (Lys). acs.orgsb-peptide.com

Head-to-tail cyclization involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group. peptide.com While Dap itself is not directly involved in the backbone cyclization, its side chain can be used to anchor the peptide to the resin, allowing for on-resin head-to-tail cyclization.

More relevant to Dap derivatives is side-chain to C-terminus macrocyclization. In this approach, the side-chain amino group of a Dap residue is linked to the C-terminal carboxyl group of the peptide. This is achieved by first synthesizing the linear peptide with a C-terminal Dap residue. After selective deprotection of the Dap side-chain amine and activation of the C-terminal carboxyl group, intramolecular cyclization is performed. nih.gov A study on the synthesis of cyclic tetrapeptides that self-assemble into ion-selective channels utilized Fmoc-Dap(Boc)-OH for this purpose. peptide.com

The versatility of Fmoc-Dap derivatives extends to the design of more complex cyclic peptide scaffolds and topologies, including bicyclic and multicyclic peptides. nih.govworktribe.com By incorporating multiple Dap residues with different orthogonal protecting groups, it is possible to create multiple selective cyclization points within a single peptide.

For instance, a linear peptide containing two Dap residues, one protected with Mtt and the other with ivDde, can be sequentially cyclized. First, the Mtt group is removed and the exposed amine is reacted with a suitable partner. Then, the ivDde group is removed and a second cyclization is performed. This approach allows for the construction of well-defined three-dimensional peptide structures. sigmaaldrich.com Researchers have utilized this strategy to create bicyclic peptide libraries by reacting the deprotected amino groups of an N-terminal residue, an internal lysine or Dap, and a C-terminal Dap with a scaffold like trimesic acid. nih.gov Such constrained scaffolds can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and specificity for biological targets. nih.gov

Conformational Control and Structural Influence in Peptide Design

The incorporation of Fmoc-Dap-OH into a peptide sequence serves as a powerful tool for controlling its three-dimensional structure. The shorter side chain of Dap compared to its homolog, 2,4-diaminobutyric acid (Dab), introduces a higher degree of rigidity into the peptide backbone. This constraint can be exploited to stabilize specific secondary structures, particularly β-turns. rhhz.net β-turns are critical structural motifs in many biologically active peptides, mediating protein-protein interactions and receptor binding.

By replacing a native amino acid with Dap, a turn can be induced or stabilized, leading to the creation of peptidomimetics with predictable conformations. nih.gov These conformationally constrained analogs often exhibit improved metabolic stability and receptor-binding affinity compared to their more flexible linear counterparts. uminho.pt The synthesis of peptidomimetic libraries based on β-turn scaffolds often utilizes building blocks that enforce such a turn, and Dap derivatives are key components in this approach. rhhz.netnih.gov

Furthermore, the β-amino group of Dap can be used as an anchor point for cyclization, generating constrained cyclic peptides. Side chain-to-backbone or side chain-to-side chain cyclization drastically reduces the conformational freedom of the peptide, locking it into a bioactive conformation. Methodologies like on-resin ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed by functionalizing the Dap side chain with an appropriate reactive group. rhhz.net For example, Fmoc-Dap(N₃)-OH can be incorporated to participate in "click chemistry" for cyclization. rhhz.net These strategies are fundamental in transforming a flexible peptide into a structured and potent molecule. scholaris.ca

Development of Peptide Libraries and Diversification Strategies

The true power of orthogonally protected Fmoc-Dap-OH derivatives becomes evident in the construction of peptide libraries for drug discovery and chemical biology. sigmaaldrich.com The ability to perform selective, post-synthesis modification on the Dap side chain allows for the generation of a multitude of analogs from a single, common peptide precursor. nih.gov This late-stage diversification is a highly efficient strategy for exploring structure-activity relationships (SAR). rsc.org

A typical workflow involves synthesizing a peptide sequence containing an Fmoc-Dap(orthogonal group)-OH on a solid support. nih.gov After the linear peptide is assembled, the resin can be divided into multiple portions. The orthogonal protecting group on the Dap side chain is then removed, and each portion of the resin-bound peptide is reacted with a different chemical moiety (e.g., various carboxylic acids, sulfonyl chlorides, or isocyanates). This parallel synthesis approach rapidly generates a library of peptides, each with a unique side-chain modification at the Dap position. rhhz.net

This strategy has been successfully applied to:

Create libraries of fluorescently-labeled peptides for use as biological probes. sigmaaldrich.com

Develop Template-Assembled Synthetic Proteins (TASPs) , where multiple peptide chains are attached to a central scaffold, often utilizing the side chains of residues like Dap. sigmaaldrich.com

Synthesize libraries of macrocyclic peptides where the point of diversification is the Dap residue within the ring, allowing for fine-tuning of the peptide's properties. rsc.org

A key challenge in some diversification strategies is the potential instability of certain modifications during SPPS. For instance, pyridinium (B92312) groups derived from Dap can be unstable under Fmoc deprotection conditions. rsc.org To overcome this, late-stage functionalization strategies have been developed where a stable precursor is installed on the Dap side chain, which is then converted to the desired functionality after the main peptide synthesis is complete. rsc.org These advanced methods expand the chemical space accessible for peptide diversification, enabling the creation of complex libraries with a wide range of functionalities.

Compound Names Table

AbbreviationFull Chemical Name
Fmoc-Dap-OH Nα-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid
Fmoc-Dap(Alloc)-OH Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid iris-biotech.debapeks.com
Fmoc-Dap(ivDde)-OH Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid iris-biotech.dechempep.com
Fmoc-Dap(Mtt)-OH Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(4-methyltrityl)-L-2,3-diaminopropionic acid iris-biotech.de
Fmoc-Dap(N₃)-OH Nα-Fmoc-Nβ-azido-L-2,3-diaminopropionic acid rhhz.net
Fmoc-Dab(Mtt)-OH Nα-Fmoc-Nγ-(4-methyltrityl)-L-2,4-diaminobutanoic acid sigmaaldrich.com
Boc-Dap(Fmoc)-OH Nα-tert-Butyloxycarbonyl-Nβ-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid mdpi.com
TFA Trifluoroacetic Acid sigmaaldrich.com
DMF Dimethylformamide sigmaaldrich.com
DCM Dichloromethane sigmaaldrich.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) rsc.org
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate nih.gov

Applications of Nα Fmoc 2,3 Diaminopropionic Acid Derivatives in Chemical Biology Research

Development of Peptide Probes for Molecular Interactions.benchchem.combenchchem.combiosynth.com

Peptides synthesized using Fmoc-Dap derivatives serve as sophisticated probes for exploring complex biological systems. The ability to introduce specific modifications allows for the fine-tuning of their binding affinities and biological activities, making them suitable for investigating molecular interactions. biosynth.com

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to diseases. cam.ac.uk Peptides derived from Fmoc-Dap are used to create inhibitors or modulators of PPIs. nih.gov These synthetic peptides can mimic the structure of natural peptides or proteins, allowing them to interact with biological targets. cam.ac.uk

For instance, peptides containing 2,3-diaminopropionic acid have been engineered to probe the binding sites of integrins, which are crucial for cell adhesion and signaling. The unique structure of these peptides can be tailored to enhance their binding affinity and efficacy in targeting specific protein interactions. Researchers have successfully synthesized integrin inhibitors using Fmoc-Dap(Alloc)-OH, demonstrating its potential in developing therapeutics that target cell adhesion mechanisms. The ability to create complex peptide architectures is crucial for mimicking receptor-binding motifs.

Table 1: Examples of Fmoc-Dap Derivatives in PPI Modulation

Derivative Application Research Finding
Fmoc-Dap(Alloc)-OH Integrin Inhibition Successfully used to synthesize integrin inhibitors, targeting cell adhesion.
Fmoc-Cbz-Dap General PPI Studies Incorporated into peptides to mimic natural substrates or inhibitors for studying enzyme mechanisms and PPIs.

Fmoc-Dap derivatives are instrumental in creating peptide probes to investigate cellular signaling pathways. By incorporating these modified amino acids into peptides, researchers can study the effects of specific structural changes on biological activity and interactions. For example, peptides synthesized with these compounds can be designed to interact with specific proteins involved in signaling cascades, helping to elucidate their function. chemimpex.com The molecular targets of these peptide probes can include a variety of enzymes and receptors, depending on the specific peptide sequence.

The unique properties of Fmoc-Dap derivatives make them suitable for the design of biosensors and bioimaging probes. The ability to introduce fluorescent tags or other labels at specific sites on a peptide allows for the creation of probes that can be used to visualize and study biological processes in real-time. acs.org For instance, the self-assembly properties of peptides containing the hydrophobic and aromatic Fmoc group are valuable for studying biomolecular interactions.

Peptides incorporating environmentally sensitive fluorophores can be used to monitor protein-protein interactions. For example, a peptide containing the fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) derived from an Fmoc-Dap derivative showed a significant increase in fluorescence upon binding to selected SH2 domains, which are critical in signal transduction. acs.org This demonstrates the utility of these probes in developing ratiometric sensors for biological studies. acs.org Furthermore, click chemistry-compatible derivatives like Fmoc-Dap(N3)-OH are used to prepare radiolabeled peptides for applications such as PET imaging. peptide.com

Bioconjugation Strategies for Functionalization and Labeling.chemimpex.combenchchem.commedchemexpress.comiris-biotech.de

Bioconjugation, the process of linking biomolecules, is a critical technique in chemical biology. chemimpex.com Fmoc-Dap derivatives provide a versatile platform for these strategies, enabling the attachment of various functional groups and labels to peptides. iris-biotech.de The orthogonal protection of the α- and β-amino groups allows for site-specific modifications, which is crucial for creating well-defined bioconjugates. chemimpex.com

Site-specific labeling of proteins and peptides with fluorescent dyes is a powerful method for studying their function. nih.gov Fmoc-Dap derivatives are frequently used to introduce fluorescent tags at precise locations within a peptide sequence. aatbio.com For instance, Fmoc-Dap(Boc)-OH is a common building block where the β-amino group, after deprotection, can be used to attach a fluorescent dye. aatbio.com

In one study, researchers used Boc-Dap(Fmoc)-OH to synthesize fluorescently labeled peptides for sensing Cu(II) and Ni(II) ions. researchgate.netacs.org The Fmoc group on the side chain of Dap was removed to allow for the coupling of fluorophores like 6-carboxyfluorescein (B556484) (FAM) and Rhodamine B. researchgate.netacs.org This approach ensures that the N-terminus of the peptide remains free to coordinate with the metal ions. acs.org Commercially available building blocks like Fmoc-Dap(Dnp)-OH, which contains the quencher 2,4-dinitrophenol, are also used for creating fluorescently labeled peptides. bachem.com

Table 2: Fluorescent Labeling Strategies Using Fmoc-Dap Derivatives

Derivative Used Fluorophore/Tag Application
Boc-Dap(Fmoc)-OH 6-carboxyfluorescein (FAM), Rhodamine B Synthesis of fluorescent probes for metal ion sensing. researchgate.netacs.org
Fmoc-Dap(Boc)-OH General fluorescent dyes, quenchers, biotin (B1667282) The β-amino group is used for attaching various tags. aatbio.com
Fmoc-Dap(Dnp)-OH 2,4-dinitrophenol (Dnp) Used as a building block for peptides with a quencher molecule. bachem.com

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used bioconjugation method due to its high efficiency and specificity. peptide.com Fmoc-Dap derivatives containing azide (B81097) or alkyne functionalities are valuable reagents for these reactions. peptide.commedchemexpress.com

Fmoc-DAP-N3, which contains an azide group, is a short, linear spacer molecule that can be used for click conjugation with molecules containing alkyne groups. medchemexpress.comtargetmol.com This allows for the straightforward attachment of small molecules, proteins, or antibodies. medchemexpress.comtargetmol.com Similarly, Fmoc-L-Dap(Poc)-OH is another azide-containing building block suitable for side-chain click conjugation. medchemexpress.com These reagents are compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the easy incorporation of "clickable" handles into peptides. peptide.comiris-biotech.de These modified peptides can then be used in a variety of applications, including the preparation of radio-labeled peptides for imaging and the creation of peptide-DNA conjugates. peptide.com

Attachment of Affinity Tags and Other Bio-Orthogonal Functionalities

The side chain of diaminopropionic acid is a convenient handle for introducing a variety of functionalities onto a peptide. This includes the attachment of affinity tags for purification and detection, as well as bio-orthogonal groups that allow for specific chemical reactions to be carried out in a biological environment.

Derivatives such as Fmoc-Dap(Alloc)-OH are particularly useful in this context. iris-biotech.de The allyloxycarbonyl (Alloc) protecting group on the β-amino group is orthogonal to the Fmoc group, meaning it can be selectively removed without affecting the Fmoc-protected α-amino group or other acid-labile side-chain protecting groups. iris-biotech.de This is typically achieved using a palladium(0) catalyst. This orthogonality allows for the site-specific introduction of moieties like fluorescent labels, biotin for affinity purification, or "click" chemistry handles such as azides or alkynes. medchemexpress.comrsc.org For instance, Fmoc-Dap(N3)-OH has been used to incorporate an azide group, which can then be selectively reacted with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful bio-orthogonal ligation reaction. medchemexpress.commetu.edu.tr

Similarly, Fmoc-Dap(ivDde)-OH provides another orthogonal protection strategy. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group can be removed with hydrazine (B178648), allowing for the selective deprotection and modification of the Dap side chain during SPPS. nih.gov This has been employed in the synthesis of constrained peptides where a linker is attached to the Dap side chain. nih.gov

Table 1: Examples of Fmoc-Dap Derivatives for Bio-orthogonal Functionalization

DerivativeSide-Chain Protecting GroupDeprotection ReagentApplication Example
Fmoc-Dap(Alloc)-OHAllocPalladium(0)Introduction of fluorescent tags or click chemistry handles. iris-biotech.dersc.org
Fmoc-Dap(N3)-OHAzide-Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commetu.edu.tr
Fmoc-Dap(ivDde)-OHivDdeHydrazineSynthesis of constrained peptides with side-chain linkers. nih.gov

Research in Peptide-Based Drug Discovery and Design (excluding clinical trials)

The unique properties of diaminopropionic acid make it a valuable building block in the design and discovery of new peptide-based therapeutics.

Investigative Studies of Antimicrobial Peptide (AMP) Design

Researchers are exploring the incorporation of Dap into antimicrobial peptides (AMPs) to enhance their activity and stability. In one study, derivatives of the cationic AMP Pep05 were synthesized by substituting L-amino acid residues with unnatural amino acids, including L-2,3-diaminopropionic acid (Dap). frontiersin.orgnih.gov These substitutions were shown to enhance the stability of the peptides towards proteases. frontiersin.orgnih.gov Another study on de novo designed amphipathic α-helical AMPs found that incorporating Dap residues on the polar face of the helix was a significant factor. nih.gov

Design of Anticancer Peptides and Tumor-Targeting Strategies

The development of peptides that can selectively target and kill cancer cells is a major area of research. Incorporating Dap into peptide sequences is a promising strategy to improve their tumor-targeting capabilities. vulcanchem.com One approach involves designing peptides that respond to the slightly acidic tumor microenvironment. nih.gov By replacing lysine (B10760008) with Dap, researchers created peptides that are positively charged at the lower pH of tumors but neutral at physiological pH. nih.gov This pH-dependent charge shift is expected to lead to stronger interactions with tumor cells, which have a more anionic membrane than normal cells. nih.gov These Dap-containing peptides demonstrated potent cytotoxicity against multidrug-resistant cancer cells at a weakly acidic pH, while their toxicity towards normal cells at physiological pH was reduced. nih.gov

Furthermore, Dap derivatives have been used in the synthesis of peptides targeting specific receptors overexpressed on cancer cells. For example, a peptide targeting the HER2 receptor, KCCYSL, was derivatized with Dap for radiolabeling with radionuclide metal ions for in vivo imaging of HER2-overexpressing tumor models. mdpi.com

Enzyme Inhibitor and Protease Specificity Profiling Research

The modification of peptides with Dap can also be used to develop potent and specific enzyme inhibitors. For example, Fmoc-Dap derivatives have been used to create inhibitors of the Zika virus protease. nih.gov In this research, a constrained peptide was designed where Dap was part of a linker, and the resulting macrocyclic peptide showed significant inhibitory activity. nih.gov The use of Dap as an isostere of serine, which is recognized by the protease, may have contributed to the high affinity of the inhibitor. nih.gov

Dap has also been incorporated into fluorogenic substrates for enzymes like matrix metalloproteinase-2 (MMP-2), aiding in the study of enzyme activity and specificity. medchemexpress.com In another study, Fmoc-Dap(N3)-OH was used to modify the peptide chlorotoxin (B612392) to improve its inhibition of MMP-2. metu.edu.tr

Receptor Targeting and Ligand Design for Biological Pathways

The ability to introduce diverse functionalities via the Dap side chain is valuable for designing ligands that target specific biological receptors. In one study, multifunctional ligands targeting both opioid and bradykinin (B550075) B2 receptors were synthesized. nih.gov Here, Dap was incorporated into the peptide sequence, and an opioid pharmacophore was attached to its side-chain amino group. nih.gov This approach allows for the creation of hybrid molecules that can interact with multiple receptor types.

The modification of the Dap side chain can also influence the peptide's interaction with its target. For instance, the introduction of a 2-chlorobenzyloxycarbonyl (Z-2-Cl) group on the Dap side chain can enhance steric hindrance and stabilize β-turn structures in cyclic peptides, potentially improving target binding affinity.

Structure-Activity Relationship (SAR) Studies of Modified Peptides

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of peptide-based drug candidates. The incorporation of Dap provides a powerful tool for probing these relationships. By systematically varying the substituent on the Dap side chain, researchers can investigate how changes in charge, size, and hydrophobicity affect a peptide's biological activity.

For example, in the development of antimicrobial peptides, replacing lysine with Dap, which has a shorter side chain, allows for the study of the impact of charge distribution and side-chain length on antimicrobial and hemolytic activity. nih.gov SAR studies on the cyclic lipopeptide antibiotic daptomycin (B549167) have also benefited from the use of Dap analogues to understand the role of specific amino acid residues in its mechanism of action. cdnsciencepub.com

In another example, Fmoc-Dap(Boc)-OH has been utilized as a protected lysine analog in SAR studies of various peptides, including those with cyclic structures. peptide.com The ability to introduce Dap at specific positions and then modify its side chain provides a systematic way to explore the structural requirements for biological activity.

Table 2: Key Fmoc-Dap Derivatives in Drug Discovery Research

DerivativeResearch AreaKey Finding/Application
Fmoc-Dap(Boc)-OHAntimicrobial Peptides, Anticancer Peptides, SAR StudiesUsed as a building block to introduce a positive charge and for creating cyclic peptides. peptide.comiris-biotech.demdpi.com
Fmoc-Dap(Alloc)-OHEnzyme Inhibitors, Bio-orthogonal ChemistryEnables selective modification for creating complex peptide structures and attaching probes. iris-biotech.deacs.org
Fmoc-Dap(Mtt)-OHAnticancer PeptidesUsed in the synthesis of peptide-based lectinomimics for targeting cancer cells. vulcanchem.com
Fmoc-Dap(N3)-OHEnzyme InhibitorsIncorporated into peptides to allow for "click" chemistry modifications to enhance inhibitory activity. metu.edu.tr

Research in Advanced Biomaterial Development

The capacity of Fmoc-amino acids and short peptides to self-assemble into ordered nanostructures makes them excellent candidates for developing advanced biomaterials. researchgate.net Fmoc-Dap derivatives are particularly noteworthy in this field, contributing to hydrogels, tissue scaffolds, and nanomaterials for biomedical research.

Fmoc-derivatized amino acids and peptides are well-known low-molecular-weight gelators (LMWGs) that can form extensive, self-supporting fibrillar networks in water, resulting in hydrogels. rsc.orgresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic fluorenyl rings. researchgate.net

Cationic derivatives of Fmoc-peptides, such as those modified with diaminopropane (B31400) (DAP) at the C-terminus, can self-assemble into hydrogel networks in aqueous solutions with sufficient ionic strength. rsc.orgrsc.org For instance, N-Fluorenylmethoxycarbonyl phenylalanine (Fmoc-Phe) derivatives modified with diaminopropane (Fmoc-Phe-DAP) spontaneously form hydrogels in the presence of physiologically relevant salt concentrations. acs.org The salt screens repulsive electrostatic interactions, promoting the assembly into a fibrous network. rsc.org These hydrogels can exhibit robust, shear-thinning behavior, making them potentially suitable for injectable applications. acs.org

Research has shown that subtle changes to the chemical structure, such as halogenation of the phenylalanine side chain in Fmoc-Phe-DAP, can significantly impact the self-assembly process, the resulting nanoscale morphology, and the viscoelastic properties of the hydrogel. rsc.orgrsc.org This highlights the tunability of these systems for specific research applications.

Table 1: Research Findings on Fmoc-Dap Derivative Hydrogels
Fmoc-Peptide DerivativeSelf-Assembly TriggerKey Research FindingReference
Fmoc-Phe-DAPAddition of NaClSpontaneously and rapidly self-assembles into a hydrogel with robust shear-thinning behavior. acs.org
Halogenated Fmoc-Phe-DAPAddition of NaClHalogen identity and position significantly affect gelation potential, morphology, and viscoelastic properties. rsc.orgrsc.org
Di-Fmoc-L-2,3-diaminopropionic acidSolvent variation / pHActs as an ambidextrous gelator, forming gels in both water and various organic solvents. researchgate.net
Fmoc-F5-Phe-DAPAddition of NaClForms hydrogels with higher viscoelasticity compared to the non-fluorinated Fmoc-Phe-DAP. rsc.org

The hydrogels formed from Fmoc-Dap derivatives serve as promising three-dimensional scaffolds for tissue engineering, as they can mimic the nanofibrillar structure of the native extracellular matrix (ECM). aip.org These biomimetic scaffolds provide a supportive environment for cell attachment, growth, and differentiation. mdpi.com The ability to functionalize the Dap residue allows for the incorporation of bioactive signals into the scaffold.

Amyloid-like hydrogels derived from Fmoc-functionalized peptides have been explored for bone tissue engineering. mdpi.com For example, scaffolds made from a doubly Fmoc-protected aspartic acid residue have been shown to support the viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells. mdpi.com The acidic side chains in such scaffolds can act as nucleation points for calcium ions, promoting biomineralization. mdpi.com

In other research, protected diaminopropionic acid, such as Fmoc-Dap(Boc)-OH, has been used to create peptide-based polyethylene (B3416737) glycol (PEG) hydrogels. nih.gov While PEG hydrogels are biocompatible, they often lack sites for cell-mediated degradation and specific cell adhesion. nih.gov Incorporating peptide sequences that are sensitive to cellular enzymes or that present cell adhesion motifs can create more dynamic and responsive scaffolds for applications like vascular tissue engineering. nih.gov

Table 2: Research Applications of Fmoc-Dap Based Scaffolds
Scaffold MaterialTarget ApplicationKey Research FindingReference
Fmoc-peptide hydrogelGeneral 3D cell cultureSupports mesenchymal stem cell culture and can promote regeneration of dopaminergic neurons in vivo. aip.org
Doubly Fmoc-protected aspartic acid hydrogelBone tissue engineeringActs as an osteoinductive scaffold, promoting calcium binding and supporting osteogenic differentiation. mdpi.com
Peptide-modified PEG hydrogel using Fmoc-Dap(Boc)-OHVascular tissue engineeringUsed to synthesize ECM-mimetic hydrogels containing collagenase-sensitive sequences to induce endothelial cell adhesion. nih.gov

Beyond bulk hydrogels, Fmoc-Dap derivatives are used to construct discrete nanomaterials with significant potential in biomedical research. nih.gov These nanomaterials, including nanoparticles and nanodots, can be engineered for applications such as targeted drug delivery and medical diagnostics. scholarsresearchlibrary.comukaazpublications.com The self-assembly properties of the Fmoc group and the chemical functionality of the Dap residue are central to the formation of these structures.

The octanoyl chain in a derivative like Fmoc-L-Dap(octanoyl)-OH enhances hydrophobicity, which can influence how the resulting peptides integrate into cell membranes or self-assemble. Such modifications are crucial for designing cell-penetrating peptides or drug delivery vehicles. The ability to functionalize the side chain of Dap allows for the attachment of various moieties, such as imaging agents or targeting ligands, creating multifunctional nanomaterials. While many nanomaterials show promise, challenges remain in ensuring they are water-dispersible and small enough for efficient clearance from the body. acs.org

Table 3: Fmoc-Dap in Nanomaterial Research
Derivative/SystemNanomaterial TypePotential Research ApplicationReference
Fmoc-L-Dap(octanoyl)-OHSelf-assembling peptidesDesigning cell-penetrating peptides due to enhanced membrane permeability.
Fmoc-Dap(Aloc)-OHFunctionalized peptidesDevelopment of advanced materials for drug delivery systems by allowing attachment of functional moieties.
General Fmoc-peptidesPeptide-functionalized nanoparticlesUsed in antitumor nanomedicines and targeted drug delivery. acs.org

Protein Engineering for Enhanced Stability and Functionality

The incorporation of non-canonical amino acids is a powerful strategy in protein engineering to bestow novel properties upon peptides and proteins. netascientific.comchemimpex.com Fmoc-Dap derivatives serve as versatile building blocks for this purpose, enabling modifications that can enhance stability, alter biological activity, or introduce new functionalities. chemimpex.comchemimpex.com

Furthermore, the β-amino group of Dap can be used as a point for attaching other molecules or for creating cyclic or branched peptides, which often exhibit increased stability against proteolysis compared to their linear counterparts. This is a critical advantage in the development of peptide-based therapeutics. Fmoc-Dap derivatives with various orthogonal protecting groups on the β-amino group, such as Alloc, Mtt, or Cbz, provide the synthetic flexibility required for these advanced protein engineering strategies. chemimpex.comchemimpex.com

Table 4: Research Findings in Protein Engineering with Dap Derivatives
Peptide/SystemModificationObserved EffectReference
Synthetic channel-forming peptideSubstitution of residues with DapIncreased transepithelial ion transport and larger voltage-dependent currents without altering secondary structure. nih.gov
General PeptidesIncorporation of Fmoc-Dap(Aloc)-OHEnables synthesis of branched structures, which can improve stability and function for drug delivery systems.
General PeptidesUse of Fmoc-L-Dap(Mtt)-OHAllows creation of complex peptide structures with specific functionalities for drug development and protein function studies. chemimpex.com

Analytical and Characterization Methodologies in Fmoc Dap Hcl Research

Chromatographic Techniques for Purity Assessment and Purification

Chromatography is a cornerstone of peptide analysis, providing the means to separate complex mixtures and assess the purity of synthetic products. nih.govnih.govpharmtech.com In the context of Fmoc-Dap-HCl research, various chromatographic methods are employed for both purification and quality control.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for determining the purity of synthetic peptides containing Fmoc-Dap. nih.govphenomenex.com This method separates peptides based on their hydrophobicity. A non-polar stationary phase, typically a C18 or C8 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase, which usually consists of a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.com

The Fmoc group itself is highly hydrophobic and its presence or absence significantly affects the retention time of a peptide, making RP-HPLC an effective tool for monitoring both the coupling of Fmoc-Dap-HCl and the subsequent removal of the Fmoc protecting group. wikipedia.org The purity of Fmoc-Dap derivatives is often specified to be ≥97.0% or higher as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Table 1: Typical RP-HPLC Conditions for Peptides Containing Fmoc-Dap

ParameterTypical Conditions
Column C18, C8
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient of Mobile Phase B
Detection UV at 220 nm and 280 nm (peptide bonds and aromatic residues)
Flow Rate 1.0 mL/min for analytical scale

This table provides a generalized set of conditions; specific parameters may be optimized for individual peptides.

Chiral HPLC for Enantiomeric Purity

For applications where the stereochemistry of the amino acids is critical, chiral HPLC is employed to determine the enantiomeric purity of the final peptide. rsc.org This is particularly important as racemization can occur during peptide synthesis. Chiral stationary phases (CSPs) are used to separate enantiomers. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids. phenomenex.com The enantiomeric purity of Fmoc-Dap derivatives is often required to be very high, for instance, >99% enantiomeric excess (e.e.). vulcanchem.com Chiral HPLC can validate the enantiomeric purity, which is crucial for many biomedical applications.

Spectroscopic and Spectrometric Characterization of Synthetic Peptides

Spectroscopic and spectrometric techniques provide crucial information about the molecular weight and functional groups present in peptides containing Fmoc-Dap-HCl. mdpi.comcam.ac.uk

Mass Spectrometry (MS) for Molecular Weight Confirmation and Side Product Detection

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying any side products. nih.govmdpi.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. High-resolution mass spectrometry can provide the exact mass of the peptide. rsc.org MS analysis is also critical for identifying byproducts from side reactions that may occur during synthesis. researchgate.net

Table 2: Common Mass Spectrometry Techniques in Fmoc-Dap-HCl Peptide Research

TechniqueInformation Provided
ESI-MS Accurate molecular weight of the peptide, charge state distribution.
MALDI-TOF-MS Molecular weight of the peptide, often used for rapid screening of fractions. researchgate.net
Tandem MS (MS/MS) Peptide sequencing and identification of modification sites.

Qualitative and Quantitative Methods for Reaction Monitoring and Optimization

Efficient peptide synthesis relies on the ability to monitor reaction progress and optimize coupling and deprotection steps. peptide.commdpi.com

Qualitative methods like the Kaiser test or tests with picrylsulfonic acid can be used to detect the presence of free primary amines on the solid support, indicating the completion of the Fmoc deprotection step. nih.gov

For quantitative analysis, the deprotection of the Fmoc group can be monitored spectrophotometrically. The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be quantified to determine the extent of the deprotection reaction. wikipedia.orgpeptide.com This allows for the optimization of reaction times and conditions to ensure complete and efficient removal of the Fmoc group before the next coupling step.

Kaiser Test (Ninhydrin Assay) for Free Amine Detection

The Kaiser test, or ninhydrin (B49086) assay, is a rapid and sensitive qualitative method used extensively in SPPS to detect the presence of free primary amines on the solid-phase support. ub.edutestbook.com Its application is critical after the coupling step to ensure that the amino acid has successfully attached to the growing peptide chain, leaving no free N-terminal amine. It is also used to confirm the completion of the Fmoc deprotection step, where a free amine must be present for the next coupling reaction. nih.gov

The principle of the test involves the reaction of ninhydrin with a primary amine. testbook.com In the presence of a free amine, ninhydrin undergoes a reaction to produce a highly colored dark blue or purple chromophore known as Ruhemann's purple. testbook.comresearchgate.net If the amine is protected (e.g., by the Fmoc group), this reaction does not occur, and the test solution remains colorless or turns yellow. ub.edu

In the context of Fmoc-Dap-HCl, the Kaiser test is performed on a few beads of the resin after a coupling or deprotection step. ub.edunih.gov A positive result (blue/purple color) after a coupling reaction indicates that the reaction is incomplete, as there are still unreacted free amines. This signals the need for a recoupling cycle. ub.edu Conversely, a negative result (colorless/yellow) after coupling confirms the successful addition of the Fmoc-amino acid. After the Fmoc deprotection step, a strong positive result is desired, confirming the removal of the protecting group and the availability of the free amine for the next amino acid addition. nih.govmdpi.com

Table 1: Interpretation of Kaiser Test Results in Solid-Phase Peptide Synthesis

Step in SPPSExpected OutcomeKaiser Test ResultColorInterpretationAction
After CouplingComplete ReactionNegativeYellow / ColorlessNo free primary amine detected.Proceed to Fmoc deprotection.
After CouplingIncomplete ReactionPositiveBlue / PurpleFree primary amine present.Perform a recoupling step.
After Fmoc DeprotectionComplete ReactionPositiveBlue / PurpleFree primary amine detected.Proceed to next coupling step.
After Fmoc DeprotectionIncomplete ReactionNegativeYellow / ColorlessNo free primary amine detected.Repeat deprotection step.

UV Spectrophotometry for Fmoc Deprotection Efficiency

UV-Vis spectrophotometry offers a quantitative method to monitor the efficiency of the Fmoc deprotection step in real-time. wikipedia.org This technique is foundational to automated peptide synthesizers. tec5usa.com The method relies on the characteristic UV absorbance of the byproduct formed when the Fmoc group is cleaved.

The Fmoc protecting group is removed under basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net This base-mediated elimination reaction liberates the fluorenyl group as a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netscholaris.ca The excess piperidine in the reaction mixture then traps the DBF, forming a stable piperidine-dibenzofulvene adduct. researchgate.netresearchgate.net

This adduct possesses a strong chromophore that absorbs significantly in the UV spectrum. wikipedia.orgtec5usa.com By measuring the absorbance of the solution collected after the deprotection step, the amount of cleaved Fmoc group can be accurately quantified. The maximum absorbance (λmax) of the adduct is reported at various wavelengths, commonly around 300 nm or 301 nm. researchgate.netrsc.org Some studies also report monitoring at 290 nm or 312 nm. researchgate.netwiley-vch.de

The degree of Fmoc deprotection, which corresponds to the resin loading or functionalization (f), can be calculated using the Beer-Lambert law. rsc.org The following formula is often applied:

f = (A * V) / (ε * l * m)

Where:

f = resin functionalization (in mmol/g)

A = Absorbance measured at the specific wavelength (e.g., 300 nm) rsc.org

V = volume of the filtrate collected (in L) rsc.org

ε = molar extinction coefficient of the DBF-piperidine adduct (a typical value is 7800 M⁻¹cm⁻¹ at 300 nm in DMF) rsc.org

l = path length of the cuvette (typically 1 cm) rsc.org

m = mass of the resin (in g) rsc.org

This quantitative analysis is particularly valuable for optimizing deprotection times and for troubleshooting difficult sequences where steric hindrance may lead to incomplete Fmoc removal. researchgate.net

Table 2: Representative Data for Monitoring Fmoc-Deprotection Efficiency

This table illustrates how UV spectrophotometry can be used to track the progress of the deprotection reaction over time.

Deprotection Time (minutes)Absorbance at 300 nm (AU)Calculated Fmoc Release (%)*
10.6555.6%
30.9883.8%
51.1295.7%
71.1699.1%
101.17100.0%

*Calculated based on a theoretical maximum absorbance of 1.17, representing complete deprotection.

Future Directions and Emerging Research Avenues

Advancements in Automated Peptide Synthesis Protocols Utilizing Fmoc-Dap HCl

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling rapid and high-throughput synthesis. nih.govsemanticscholar.org Fmoc chemistry is particularly well-suited for automation due to its mild deprotection conditions and the ability to monitor the reaction progress by detecting the cleaved Fmoc group. nih.govsemanticscholar.orgpublish.csiro.au

Recent advancements are focused on optimizing automated protocols for the incorporation of non-canonical amino acids like Dap. This includes the development of specialized building blocks and coupling reagents to improve efficiency and yield. acs.orgtemple.edu For instance, researchers have developed methods for the large-scale synthesis of Fmoc-protected bis-amino acid building blocks to facilitate the automated assembly of complex spiroligomers. acs.orgtemple.edu

Challenges remain, such as preventing side reactions like aspartimide formation, which can occur during the synthesis of long or difficult sequences. nih.gov Ongoing research aims to refine automated synthesis protocols by optimizing coupling reagents, reaction times, and deprotection conditions to minimize these side reactions and improve the quality of the final peptide product. nih.gov

Computational Design and Predictive Modeling of Dap-Containing Peptides

Computational tools are becoming increasingly integral to peptide drug discovery, offering the potential to design and predict the properties of novel peptides before their synthesis. tandfonline.com These methods are being applied to peptides containing non-canonical amino acids like Dap to explore their conformational preferences and predict their biological activity. nih.govmdpi.com

Key areas of computational research include:

Structure Prediction: Algorithms are used to model the three-dimensional structures of Dap-containing peptides, which is crucial for understanding their interaction with biological targets. nih.govmdpi.com

Energy Calculations: By calculating the energy of different peptide conformations, researchers can predict the most stable structures. mdpi.com For example, computational modeling has been used to assess the stability of α-helical structures in aurein (B1252700) 1.2 analogs containing Dap. mdpi.com

Machine Learning Models: Machine learning is being employed to develop predictive models for various peptide properties. However, a significant challenge is the limited training data for peptides containing non-canonical amino acids. acs.org Developing features that capture generalizable information across different amino acids is a key area of research to improve the predictive power of these models for new amino acids. acs.org

These computational approaches are helping to navigate the vast chemical space of Dap-containing peptides and guide the rational design of new therapeutic agents. tandfonline.com

Expanding the Chemical Space for Peptide-Based Research Modalities

The incorporation of non-canonical amino acids (ncAAs) like diaminopropionic acid is a powerful strategy for expanding the chemical diversity and functional potential of peptides. nih.govarxiv.org This expansion of chemical space allows for the fine-tuning of various properties, including:

Metabolic Stability: Modifying peptides with ncAAs can increase their resistance to proteolytic degradation. nih.gov

Binding Affinity and Specificity: The unique side chains of ncAAs can introduce new interactions with biological targets, leading to enhanced affinity and selectivity. arxiv.org

Structural Diversity: The introduction of Dap and other ncAAs enables the creation of novel peptide architectures, such as branched and macrocyclic peptides. sigmaaldrich.comnih.gov

Generative AI tools are also being developed to explore the vast theoretical chemical space of peptides beyond the 20 canonical amino acids, proposing novel peptide designs with unique properties. arxiv.org This expansion of the peptide toolbox is crucial for developing new peptide-based therapeutics and research tools. nih.goviris-biotech.de

Integration with Chemoenzymatic Synthesis and Biocatalysis for Complex Peptide Structures

Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly valuable for the synthesis of complex peptides and for incorporating modifications that are challenging to achieve through purely chemical methods. nih.govnih.gov

Recent research has focused on:

Enzymatic Ligation: Enzymes can be used to ligate peptide fragments, including those containing non-canonical amino acids like Dap. nih.gov

Biocatalysis for ncAA Synthesis: One-pot chemoenzymatic methods are being developed for the synthesis of novel non-canonical amino acids themselves, which can then be incorporated into peptides. researchgate.net

Genetic Code Expansion: This powerful technique allows for the site-selective incorporation of ncAAs, including a photocaged derivative of Dap, into proteins produced in living cells or cell-free systems. nih.govacs.org This opens up new possibilities for studying enzyme mechanisms and creating novel biocatalysts. nih.govacs.orgresearchgate.net

The integration of chemoenzymatic strategies and biocatalysis with traditional peptide synthesis offers a powerful and versatile platform for constructing complex and functionally diverse Dap-containing peptides for a wide range of applications. nih.govumich.edu

Q & A

Q. How is Fmoc-Dap HCl utilized in solid-phase peptide synthesis (SPPS) for introducing non-natural amino acids?

this compound is incorporated into SPPS protocols via iterative coupling and deprotection steps. The Fmoc group is removed using piperidine (20% in DMF), exposing the α-amine for subsequent coupling. The HCl salt enhances solubility in organic solvents (e.g., DMF, DCM), facilitating efficient activation with agents like HATU/DIEA . After coupling, the β-amine of Dap remains available for orthogonal modification, enabling the introduction of functional groups or crosslinking moieties .

Q. What solubility considerations are critical when using this compound in SPPS?

The HCl salt form improves solubility in SPPS-compatible solvents (e.g., DMF, NMP). For optimal coupling, dissolve this compound in DMF at concentrations ≥0.1 M. Precipitation issues can arise in dichloromethane (DCM)-based systems; pre-activating the amino acid with HATU/DIEA in DMF before resin transfer mitigates this .

Q. How is purity assessed post-synthesis for peptides containing this compound?

Analytical HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) and mass spectrometry (ESI-MS) are standard. For example, Fmoc-Dap(T)–OH synthesized via SPPS showed >95% purity after semi-preparative HPLC purification .

Advanced Research Questions

Q. What orthogonal protection strategies enable selective modification of this compound’s β-amine in complex peptide sequences?

Use acid-labile (e.g., Boc) or photolabile (e.g., Nvoc) groups for β-amine protection. For example, Fmoc-Dap(Dde)-OH (Dde = 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) allows selective deprotection with 2% hydrazine in DMF, enabling sequential modifications . In cyclic peptide synthesis, Mtt (4-methyltrityl) protection on Dap’s β-amine is removed with 1% TFA in DCM, avoiding Fmoc cleavage .

Q. How can side reactions during this compound coupling be minimized in sterically hindered sequences?

Steric hindrance reduces coupling efficiency. Strategies include:

  • Double coupling : Repeat activation/coupling steps with fresh reagents.
  • Microwave-assisted synthesis : Heating (50°C, 10 min) improves kinetics .
  • Coupling agent optimization : HATU outperforms HBTU in challenging residues (e.g., 90% yield vs. 70% for HBTU) .

Q. What methodologies enable functionalization of Dap’s side chain for bioconjugation or peptide library diversification?

After deprotection, the β-amine can be acylated, alkylated, or used for click chemistry. For example:

  • Thymine conjugation : React Dap’s β-amine with thymine acetic acid using EDC/HOBt, yielding nucleopeptide analogs .
  • Cross-metathesis : Modified Dap derivatives (e.g., Fmoc-Dap(δ-CONH2)-OH) are synthesized via olefin metathesis and hydrogenation, enabling structural diversification .

Data Contradiction Analysis

Q. Why do reported coupling efficiencies for this compound vary across studies?

Discrepancies arise from:

  • Resin type : Wang resin vs. Rink amide resin affects steric accessibility.
  • Solvent systems : DMF vs. DCM/NMP mixtures alter activation kinetics.
  • Temperature : Room temperature vs. heated conditions (e.g., microwave) . Standardizing protocols (e.g., 4-fold molar excess, HATU activation) reduces variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.